molecular formula C16H11BrN4O3 B3731565 1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]

1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]

Cat. No. B3731565
M. Wt: 387.19 g/mol
InChI Key: YEZMMRPGKVZAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is a chemical compound that has been of interest to scientific researchers due to its potential use in various applications.

Scientific Research Applications

1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] has been studied for its potential use in various scientific research applications. It has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, it has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially useful compound for the development of new cancer treatments and antibiotics. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research could be conducted to explore its antimicrobial properties and potential use in the development of new antibiotics. Finally, research could be conducted to develop new synthesis methods that could make this compound more accessible for use in lab experiments.

properties

IUPAC Name

5-[(4-bromophenyl)diazenyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3/c17-10-6-8-11(9-7-10)19-20-13-14(22)18-16(24)21(15(13)23)12-4-2-1-3-5-12/h1-9,23H,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZMMRPGKVZAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]
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1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]
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1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.